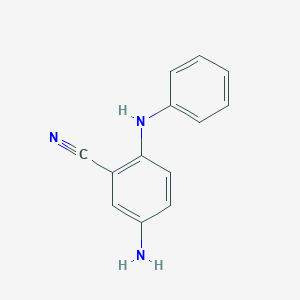

5-Amino-2-anilinobenzonitrile

Description

Overview of Aminobenzonitrile and Anilino-Substituted Systems in Advanced Organic Synthesis

Aminobenzonitriles are important intermediates in the synthesis of a variety of heterocyclic compounds and are used in the production of pharmaceuticals, dyes, and agrochemicals. asianpubs.orgasianpubs.org The amino group can act as a nucleophile or be transformed into other functional groups, providing a handle for constructing complex molecular architectures. For instance, 2-aminobenzonitriles are precursors for the synthesis of quinazolines and other fused heterocyclic systems. asianpubs.orgasianpubs.org

Anilino-substituted systems are also of great importance in organic synthesis, particularly in the construction of nitrogen-containing compounds. The anilino moiety can participate in various coupling reactions and can be a key component in the synthesis of pharmaceuticals and materials with specific electronic or photophysical properties. sci-hub.se The combination of aminobenzonitrile and anilino functionalities within a single molecule, as seen in 5-Amino-2-anilinobenzonitrile, creates a multifunctional platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. ontosight.aimdpi.com

Scope and Research Focus on this compound

While the broader classes of aminobenzonitriles and anilino-substituted compounds are well-documented, specific research focusing solely on this compound is limited in publicly available literature. Much of the available information pertains to related substituted anilinobenzonitrile derivatives. acs.orggoogle.com Therefore, this article will provide a comprehensive overview based on the known chemistry of its constituent functional groups and closely related analogs, highlighting its potential properties and significance. The following sections will explore the inferred characteristics and potential research avenues for this specific molecule.

Detailed Research Findings

Due to the limited direct research on this compound, this section will present data on closely related and representative anilinobenzonitrile and aminobenzonitrile derivatives to provide a contextual understanding of the potential properties of the target compound.

Table 1: Physical and Chemical Properties of Related Aminobenzonitrile Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Amino-4-(phenylamino)benzonitrile | 68765-52-6 | C₁₃H₁₁N₃ | 209.25 | Not Available |

| 5-Amino-2-fluorobenzonitrile (B1271941) | 53312-81-5 | C₇H₅FN₂ | 136.13 | Not Available |

| 5-Amino-2-cyanobenzotrifluoride | 654-70-6 | C₈H₅F₃N₂ | 186.13 | Not Available |

| 2,4-Diaminobenzonitrile | 37705-82-1 | C₇H₇N₃ | 133.15 | 212-214 |

The synthesis of such compounds often involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For instance, a plausible synthetic route to this compound could involve the reaction of 2-chloro-5-nitrobenzonitrile (B92243) with aniline (B41778), followed by the reduction of the nitro group. Another approach could be the Buchwald-Hartwig amination of 2-bromo-5-aminobenzonitrile with aniline.

Table 2: Synthetic Methodologies for Related Aminobenzophenone and Aniline Derivatives

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Palladium-catalyzed Addition | 2-Aminobenzonitriles, Arylboronic acids | Palladium catalyst | 2-Aminobenzophenones | asianpubs.org |

| Nucleophilic Substitution | Nitrobenzenes, Phenylacetonitrile | Base, Ultrasonic irradiation | 2-Aminobenzophenones | asianpubs.org |

| Cyclocondensation | o-Phenylenediamines, Aroylpyruvates | p-TsOH or HOBt/DIC | 3,4-dihydroquinoxalin-2(1H)ones | beilstein-journals.org |

| Strecker Reaction | 1-benzyl-4-piperidinone, Aniline | - | Aminonitrile | google.com |

This table presents general synthetic strategies for related compound classes, which could be adapted for the synthesis of this compound.

The chemical reactivity of this compound would be dictated by its three key functional groups. The primary amino group at the 5-position can undergo diazotization, acylation, and alkylation reactions. The secondary anilino group at the 2-position can also be acylated and may participate in cyclization reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The presence of two amino groups makes it a precursor for the synthesis of various heterocyclic systems, such as benzimidazoles. turkjps.org

The potential applications of this compound are likely to be in the areas of medicinal chemistry and materials science. Benzonitrile (B105546) derivatives have been investigated for their anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai Furthermore, the anilino-substituted framework could be exploited for the development of novel dyes, polymers, or molecular switches.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

5-amino-2-anilinobenzonitrile |

InChI |

InChI=1S/C13H11N3/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h1-8,16H,15H2 |

InChI Key |

AZXKKPFBNAHZEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Anilinobenzonitrile and Its Structural Analogues

Direct Synthetic Approaches to 5-Amino-2-anilinobenzonitrile

Direct methods for the synthesis of this compound are less commonly reported in readily available scientific literature. These approaches would theoretically involve either the selective introduction of an amino group at the C5 position of a 2-anilinobenzonitrile scaffold or the formation of the aniline (B41778) linkage through intermolecular coupling.

Selective Amination Strategies at the C5 Position of 2-Anilinobenzonitrile

The direct amination of an unactivated C-H bond at the C5 position of 2-anilinobenzonitrile presents a significant synthetic challenge. While methods for ortho-selective amination of arene carboxylic acids have been developed, these typically require specific directing groups and may not be directly applicable. rsc.org Achieving high selectivity at the C5 position in the presence of other reactive sites on the dual-ring structure would necessitate a highly specific catalytic system that is not widely documented.

Intermolecular Coupling Reactions Involving Aminobenzonitriles and Aniline Nucleophiles

The construction of the 2-anilinobenzonitrile core through the coupling of an aminobenzonitrile and an aniline derivative is a plausible, though not extensively detailed, synthetic route. Such intermolecular C-N cross-coupling reactions are fundamental in organic synthesis. scispace.com For instance, the reaction of 2-aminobenzonitrile (B23959) with an appropriately substituted aniline could theoretically yield the target molecule. nih.govresearchgate.net These reactions often rely on transition metal catalysts, such as palladium or copper, to facilitate the bond formation. nih.govfrontiersin.org However, specific examples detailing the direct synthesis of this compound via this method are not prevalent in the reviewed literature.

Convergent Synthetic Routes via Precursor Modification

A more established and widely practiced approach to synthesizing this compound involves the modification of a pre-assembled precursor, specifically through the reduction of a nitro group. This convergent strategy simplifies the synthetic challenge by focusing on a reliable and high-yielding final transformation.

Reduction of Nitro-Substituted Anilino-Benzonitriles to the Amine Functionality

The most prominent synthetic route commences with a nitro-substituted precursor, 5-nitro-2-anilinobenzonitrile. The final step is the reduction of the nitro group to the corresponding amine. This transformation is a classic and well-understood reaction in organic chemistry, with numerous established protocols. masterorganicchemistry.com The choice of reducing agent and conditions is critical to ensure high yield and chemoselectivity, preserving the nitrile and aniline functionalities. rsc.org A Chinese patent describes a synthetic process starting from m-phthalic acid, which undergoes nitration and reduction to form 5-aminoisophthalic acid, followed by further reactions to yield the target compound, highlighting the industrial relevance of this reductive approach. google.com

Catalytic hydrogenation is a preferred method for the reduction of nitroarenes due to its efficiency and the production of clean products. acs.org Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. rsc.orgcommonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere.

Optimization of catalytic hydrogenation involves screening various catalysts, solvents, and reaction conditions to maximize yield and selectivity. For instance, studies have shown that Pt supported on carbon nanotubes can be a highly active catalyst for nitrobenzene (B124822) hydrogenation. rsc.org The choice of catalyst can be crucial to avoid undesirable side reactions, such as the reduction of the nitrile group or dehalogenation if halogen substituents are present. commonorganicchemistry.comnih.gov While general protocols for nitro group reduction are abundant, specific optimized conditions for 5-nitro-2-anilinobenzonitrile are often proprietary or detailed within specific patent literature.

Table 1: Comparison of Catalysts for Nitroarene Reduction

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pd/C | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | High efficiency, widely applicable. commonorganicchemistry.com | Can catalyze reduction of other functional groups. commonorganicchemistry.com |

| Raney Nickel | H₂ gas, typically in ethanol | Effective, useful when dehalogenation is a concern. commonorganicchemistry.com | Pyrophoric, requires careful handling. acs.org |

| Pt/C | H₂ gas, various solvents | Highly active. rsc.org | Can be more expensive than other options. |

| Manganese-based | H₂ gas, toluene, elevated temperature and pressure | Air- and moisture-stable, good chemoselectivity. acs.orgnih.gov | May require harsher conditions. nih.gov |

Chemical reduction offers an alternative to catalytic hydrogenation and can provide excellent chemoselectivity. A variety of reagents can be employed for the selective reduction of a nitro group in the presence of other sensitive functionalities like a nitrile.

One common and effective method involves the use of metal salts in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid. masterorganicchemistry.com For example, the reduction of 2-fluoro-5-nitrobenzonitrile (B100134) to 5-amino-2-fluorobenzonitrile (B1271941) has been successfully achieved using stannous chloride dihydrate. This highlights the utility of such reagents for the reduction of nitrobenzonitriles. Other systems, like samarium metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide, also offer mild and selective reduction of aromatic nitro groups. organic-chemistry.org The use of sodium sulfide (B99878) (Na₂S) is another option, which can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Recent advancements have introduced more sophisticated and milder methods. For instance, an iron(III)-amine-bis(phenolate) catalyst with triethoxysilane (B36694) as the reducing agent has been shown to be highly chemoselective for nitro groups over nitriles. rsc.org Similarly, a manganese(II)-NNO pincer complex has been used for the efficient hydrosilylation of nitroarenes. researchgate.net These modern methods offer improved functional group tolerance and milder reaction conditions. nih.govorganic-chemistry.org

Table 2: Selected Chemo-selective Reducing Agents for Nitro Groups

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| SnCl₂ / HCl | Acidic medium (e.g., HCl, Ethyl Acetate) | Widely used, effective for nitrobenzonitriles. |

| Fe / Acetic Acid | Acidic medium | Mild, cost-effective. masterorganicchemistry.com |

| Iron(III) catalyst / Silane | Mild conditions | High chemoselectivity for nitro over nitrile groups. rsc.org |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Mild reducing agent, often used in industrial processes. |

| B₂pin₂ / KOtBu | Isopropanol | Metal-free, chemoselective reduction. organic-chemistry.org |

Derivatization of Pre-functionalized Amino- or Anilino-Benzonitrile Scaffolds

A prevalent method involves the modification of pre-existing amino- or anilino-benzonitrile scaffolds. For instance, the synthesis of 5-amino-2-fluorobenzonitrile can be achieved through the reduction of 2-fluoro-5-nitrobenzonitrile using stannous chloride dihydrate. This reaction proceeds by refluxing the starting material with the reducing agent in ethyl acetate (B1210297), followed by partitioning between ethyl acetate and a saturated sodium bicarbonate solution to isolate the product.

Similarly, functionalized amine scaffolds for medicinal chemistry can be generated through the addition of various Grignard reagents (alkyl, alkenyl, and aryl) to N-aryl N,O-acetals, which serve as stable imine surrogates. uni-muenchen.de This method provides access to a diverse array of functionalized trifluoromethylated amines in good to excellent yields. uni-muenchen.de The reaction of N-aryl N,O-acetals with aryl magnesium halides can also lead to the one-pot synthesis of N-aryl trifluoromethylated imidazole (B134444) derivatives. uni-muenchen.de

Another example is the synthesis of 5-amino-2,4,6-triiodo isophthalic acid, which can be prepared by reacting 5-amino isophthalic acid with an iodide salt and dimethyl sulfoxide (B87167) in a solvent under acidic conditions. google.com This method avoids the use of highly toxic and unstable oxidants or iodinating reagents often employed in prior art. google.com The synthesis of 5-amino-2,4,6-triiodoisophthaloyl dichloride can then be achieved from 5-amino-2,4,6-triiodoisophthalic acid using solid phosgene (B1210022) as an acyl chloride agent. google.com

The derivatization approach is further exemplified in the synthesis of Sirt1 inhibitors, where ethyl 4-chloro-3-nitrobenzoate is subjected to nucleophilic aromatic substitution with cyclohexylamine (B46788) to yield ethyl 4-cyclohexylamino-3-nitrobenzoate. nih.gov This intermediate is a key component in the construction of more complex benzimidazole (B57391) monopeptides. nih.gov

The following table summarizes various derivatization reactions on pre-functionalized benzonitrile (B105546) and related scaffolds.

| Starting Material | Reagents | Product | Key Findings | Reference |

| 2-Fluoro-5-nitrobenzonitrile | Stannous chloride dihydrate, Ethyl acetate | 5-Amino-2-fluorobenzonitrile | Effective reduction of the nitro group to an amine. | |

| N-Aryl N,O-acetals | Grignard reagents (alkyl, alkenyl, aryl) | Functionalized trifluoromethylated amines | Versatile method for creating diverse amine scaffolds. uni-muenchen.de | uni-muenchen.de |

| 5-Amino isophthalic acid | Iodide salt, Dimethyl sulfoxide, Acid | 5-Amino-2,4,6-triiodo isophthalic acid | Avoids toxic and unstable iodinating agents. google.com | google.com |

| Ethyl 4-chloro-3-nitrobenzoate | Cyclohexylamine, Triethylamine, THF | Ethyl 4-cyclohexylamino-3-nitrobenzoate | Key step in the synthesis of Sirt1 inhibitors. nih.gov | nih.gov |

Advanced Synthetic Strategies and Sustainable Chemistry

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in organic chemistry. This includes the exploration of transition-metal-free pathways and the use of enabling technologies like microwave irradiation.

Development of Transition-Metal-Free Synthetic Pathways

Transition-metal-free synthesis offers significant advantages in terms of cost, toxicity, and environmental impact. Several innovative metal-free approaches have been developed for the synthesis of nitrogen-containing heterocycles. For example, a simple and versatile method for synthesizing arylboronates involves the thermal generation of aryl radicals from triarylbismuthines in the presence of air. beilstein-journals.org This process avoids the need for photoirradiation or electrolysis, which were previously required to generate aryl radicals from these precursors. beilstein-journals.org

Another notable transition-metal-free strategy is the synthesis of 5-amino-1,2,3-triazoles from carbodiimides and diazo compounds. rsc.org This reaction proceeds through a cascade nucleophilic addition/cyclization process under mild conditions. rsc.org The synthesis of quinolines can also be achieved without transition metals through the direct reaction of a 2-aminobenzylic alcohol derivative with a ketone or alcohol in the presence of a base. nih.gov

Furthermore, the synthesis of 5-amino-1,2,4-thiadiazole derivatives has been accomplished using iodine-mediated oxidative coupling of substituted amidines and isothiocyanates in the presence of TMEDA and air as an oxidant. mdpi.com This metal-free approach provides moderate-to-excellent yields. mdpi.com Hypervalent iodine(III) has also been used as an inexpensive and metal-free catalyst for the intramolecular cyclization to form substituted 5-amino-based 1,2,4-thiadiazole (B1232254) derivatives with short reaction times and good-to-excellent yields at ambient temperature. mdpi.com

Exploration of Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds.

For instance, a microwave-assisted, one-pot, three-component reaction of aldehydes, cyanoacetohydrazide, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) in PEG-200 provides a green and efficient route to N-amino-3-cyano-2-pyridones. researchgate.net Similarly, the synthesis of 5-monosubstituted hydantoins from L-amino acids has been achieved through a two-step, one-pot microwave-assisted Urech synthesis in water, offering a sustainable and chromatography-free method. beilstein-journals.org This approach demonstrates broad functional group tolerance and is scalable. beilstein-journals.org

The synthesis of 4-aminoquinoline (B48711) derivatives has also been significantly improved using microwave assistance. mdpi.com Heating a mixture of substituted 2-aminobenzonitriles and ketones with anhydrous ZnCl₂ in a sealed tube under microwave irradiation affords the desired products in high yields within 90-120 minutes. mdpi.com Furthermore, a straightforward microwave-assisted method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids has been developed, which is particularly suitable for volatile starting materials. mdpi.com

The following table highlights some examples of microwave-assisted syntheses.

| Product | Starting Materials | Key Features | Reference |

| N-Amino-3-cyano-2-pyridones | Aldehydes, Cyanoacetohydrazide, Malononitrile/Ethyl cyanoacetate | One-pot, three-component reaction in PEG-200. | researchgate.net |

| 5-Monosubstituted hydantoins | L-amino acids, Potassium cyanate, HCl | Two-step, one-pot synthesis in water, chromatography-free. beilstein-journals.org | beilstein-journals.org |

| 4-Aminoquinoline derivatives | Substituted 2-aminobenzonitriles, Ketones, ZnCl₂ | High yields in short reaction times (90-120 min). mdpi.com | mdpi.com |

| 5-Substituted 3-amino-1,2,4-triazoles | Aminoguanidine bicarbonate, Carboxylic acids | Suitable for volatile starting acids, high yields. mdpi.com | mdpi.com |

Optimization of Reaction Conditions and Efficiency

The efficiency and selectivity of a chemical reaction are highly dependent on various parameters, including the choice of catalyst, ligand, solvent, and temperature. Careful optimization of these conditions is crucial for maximizing product yield and minimizing side reactions.

Influence of Catalytic Systems and Ligand Design

The catalytic system, comprising the metal and its coordinating ligand, plays a pivotal role in determining the outcome of a reaction. The design of novel ligands can significantly enhance the catalytic activity and selectivity. For example, in the Buchwald-Hartwig amination reaction for the synthesis of 5-(aryl)amino-1,2,3-triazole derivatives, a palladium complex with an expanded-ring N-heterocyclic carbene (NHC) ligand, (THP-Dipp)Pd(cinn)Cl, has been identified as a highly competent catalyst for less reactive 5-amino-1,2,3-triazoles. researchgate.net

The development of novel IBiox N-heterocyclic carbene (NHC) ligands derived from substituted amino-indanols has also been reported. rsc.org These ligands, characterized by their restricted flexibility and high steric demand, have shown promise in asymmetric catalysis, achieving high levels of asymmetric induction in the copper-free allylic alkylation of cinnamyl bromide. rsc.org

In the context of enantioselective synthesis of α-amino acids, the use of a chiral catalyst, (S)-oxazaborolidine, for the reduction of trichloromethyl ketones has proven to be a practical and general approach. organic-chemistry.org This method yields (R)-(trichloromethyl)carbinols with high enantioselectivity, which are then converted to the desired (S)-α-amino acids. organic-chemistry.org

The following table provides examples of the influence of catalytic systems and ligand design.

| Reaction | Catalyst/Ligand | Key Finding | Reference |

| Buchwald-Hartwig Amination | (THP-Dipp)Pd(cinn)Cl | Effective for less reactive 5-amino-1,2,3-triazoles. researchgate.net | researchgate.net |

| Asymmetric Allylic Alkylation | IBiox NHC ligands | High asymmetric induction due to restricted flexibility and high steric demand. rsc.org | rsc.org |

| Enantioselective Ketone Reduction | (S)-oxazaborolidine | General and practical for the synthesis of α-amino acids with high enantioselectivity. organic-chemistry.org | organic-chemistry.org |

Role of Solvent Effects and Temperature Control in Reaction Selectivity

Temperature control is equally important for minimizing side reactions and ensuring the desired product is formed. In the aforementioned synthesis, maintaining the reaction temperature between 0–5°C is recommended to minimize the formation of byproducts. Similarly, in the synthesis of 5-amino-2-benzimidazolinone, the nitration step requires careful temperature control, with the reaction being carried out in an ice-water bath to maintain a temperature of 0-15°C. google.com

In some cases, the reaction can be performed under solvent-free (neat) conditions, which offers environmental benefits by reducing solvent waste. A simple, efficient, and green procedure for the preparation of 2-amino-4-substituted-1,4-dihydrobenzolo nih.govchemicalbook.comimidazolo[1,2-a]pyrimidine-3-carbonitriles has been developed by carrying out the reaction at 80°C under neat conditions with a catalytic amount of p-toluenesulfonic acid. academie-sciences.fr While various solvents were tested, the best results in terms of yield were achieved without a solvent or in ethanol. academie-sciences.fr

The solubility of the final product can also be a consideration, as seen in the synthesis of a peptaibolin, where the choice of solvent was critical for subsequent biological testing. mdpi.com While water was the most desirable solvent due to its inertness, the peptide's insolubility necessitated the use of organic co-solvents. mdpi.com

Reactivity and Derivatization Chemistry of 5 Amino 2 Anilinobenzonitrile

Transformations Involving the Amino Group

The primary amino group in 5-Amino-2-anilinobenzonitrile is a nucleophilic center and readily participates in various reactions, including electrophilic substitution, diazotization, and condensation/cycloaddition reactions.

Electrophilic Substitution Reactions (e.g., Acylation, Alkylation)

The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to attack by electrophiles.

Acylation: Acylation reactions involve the introduction of an acyl group (R-C=O) onto the amino nitrogen. This is a common strategy to form amides. Acylation can be achieved using various acylating agents such as acyl chlorides or anhydrides. utsa.edunih.gov For instance, the reaction of an amino group with an acyl chloride in a suitable acidic medium can lead to the formation of an O-acyl derivative, preventing the formation of an amide by protonating the amino group. nih.gov The basicity of the nucleophile plays a significant role in these reactions. utsa.edu Friedel-Crafts acylation is another powerful method for acylating aromatic rings, often catalyzed by Lewis or Brønsted acids. nih.gov

Alkylation: The amino group can also undergo alkylation, where an alkyl group is introduced. This can be achieved using alkyl halides. nih.gov However, direct alkylation can sometimes lead to poor selectivity and the formation of multiple alkylated products. nih.gov Alternative methods, such as the reaction with alcohols via a "borrowing hydrogen" strategy, have been developed to achieve more selective N-alkylation. nih.gov

Table 1: Examples of Electrophilic Substitution Reactions on Amino Groups

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl Chloride | Amide | utsa.edunih.gov |

| Acylation | Carboxylic Anhydride | Amide | nih.gov |

| Acylation | Friedel-Crafts | Aryl-keto derivative | nih.gov |

| Alkylation | Alkyl Halide | N-Alkyl Amine | nih.gov |

| Alkylation | Alcohol | N-Alkyl Amine | nih.gov |

Diazotization and Subsequent Coupling Reactions for Advanced Azo Chromophore Synthesis

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures. unb.cagoogle.com

The resulting diazonium salt is a highly reactive species and a key intermediate in the synthesis of azo compounds. organic-chemistry.org These salts act as electrophiles and can react with activated aromatic compounds, such as phenols and anilines, in what is known as an azo coupling reaction. unb.caorganic-chemistry.org The substitution usually occurs at the para position of the coupling agent, unless this position is blocked. organic-chemistry.org The pH of the reaction medium is crucial for the success of the coupling reaction, which typically requires mildly acidic or neutral conditions. organic-chemistry.org This two-step process of diazotization followed by azo coupling is a fundamental method for producing a wide variety of azo dyes, which are known for their vibrant colors. unb.ca

Condensation and Cycloaddition Reactions

Condensation Reactions: The amino group can participate in condensation reactions, where it combines with another molecule to form a larger molecule with the elimination of a small molecule, often water. ebsco.comlibretexts.orglibretexts.org A classic example is the reaction with a carboxylic acid to form an amide bond, a reaction that is fundamental in the synthesis of peptides and polyamides. libretexts.orgstackexchange.com While the direct reaction between a carboxylic acid and an amine can be slow, it is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive derivative. stackexchange.com

Cycloaddition Reactions: The amino group can also be a component in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. libretexts.orgmdpi.com For instance, in [3+2] cycloaddition reactions, a three-atom dipole can react with a two-atom component (dipolarophile) to form a five-membered ring. mdpi.comuchicago.edu The amino group can be part of the dipole or can influence the reactivity of the molecule in such reactions. These reactions are highly valuable for the synthesis of various heterocyclic systems. beilstein-journals.orgnih.govbeilstein-journals.org

Chemical Transformations at the Benzonitrile (B105546) Moiety

The nitrile group (-C≡N) in this compound is another key functional group that can undergo various transformations, primarily hydrolysis and reduction.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or its derivatives under acidic or basic conditions. libretexts.orgsavemyexams.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is heated, typically under reflux. chemguide.co.uk The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. libretexts.orglumenlearning.com This initially forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis: Under alkaline conditions, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org The reaction, usually carried out by heating with an aqueous alkali solution like sodium hydroxide, initially forms the salt of the carboxylic acid and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. savemyexams.comchemguide.co.uk

Table 2: Hydrolysis of Nitriles

| Condition | Intermediate | Final Product (before work-up) | Reference |

|---|---|---|---|

| Acidic | Amide | Carboxylic Acid + Ammonium Salt | libretexts.orgchemguide.co.uk |

| Basic | Amide | Carboxylate Salt + Ammonia | savemyexams.comchemguide.co.uk |

Reduction of the Nitrile Functionality to Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.comlabxchange.org The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile group. libretexts.org Subsequent work-up with water protonates the intermediate to yield the primary amine. libretexts.org Other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to effectively reduce a variety of nitriles to primary amines. organic-chemistry.org

Table 3: Reduction of Nitriles

| Reagent | Product | Key Features | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Strong reducing agent, widely used | libretexts.orgchemistrysteps.comlabxchange.org |

| Diisopropylaminoborane/LiBH₄ (cat.) | Primary Amine | Reduces a large variety of nitriles in excellent yields | organic-chemistry.org |

Nucleophilic Additions to the Nitrile Group

The nitrile group (C≡N) in this compound is a key site for reactivity, primarily through nucleophilic addition reactions. The carbon atom of the nitrile is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This initial addition breaks the pi bond of the nitrile, leading to the formation of an sp2-hybridized imine anion intermediate. libretexts.orglibretexts.org

Common nucleophilic additions to nitriles include:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. This proceeds through an amide intermediate. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This involves the addition of two hydride ions to the nitrile carbon. libretexts.org

Grignard Reactions: Organomagnesium halides (Grignard reagents) add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. libretexts.orgwikipedia.org

The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon, followed by protonation of the resulting imine anion. libretexts.org The specific reaction conditions and the nature of the nucleophile determine the final product.

Table 1: Examples of Nucleophilic Addition Reactions to Nitriles

| Nucleophile | Reagent(s) | Intermediate | Final Product |

| Water (Hydrolysis) | H₃O⁺ or OH⁻ | Amide | Carboxylic Acid |

| Hydride Ion | LiAlH₄, then H₂O | Imine Anion | Primary Amine |

| Organometallic | R-MgX, then H₃O⁺ | Imine | Ketone |

This table provides a generalized overview of common nucleophilic additions to nitriles and may not represent the specific reactivity of this compound.

Chemical Modifications of the Anilino Substituent

The anilino group in this compound offers further opportunities for derivatization, both at the nitrogen atom and on the phenyl ring.

The secondary amine of the anilino group can undergo various N-substitution reactions. These modifications are crucial for altering the electronic and steric properties of the molecule, which can influence its biological activity and reactivity in subsequent transformations. Common derivatization strategies include acylation, alkylation, and arylation.

N-terminal derivatization is a widely used technique in amino acid analysis and can be adapted for modifying the anilino nitrogen. nih.govnih.gov Reagents like phenyl isothiocyanate (PITC) and its derivatives are commonly employed for this purpose. nih.gov The choice of derivatizing agent can significantly impact the properties of the resulting molecule. nih.govnih.gov

The anilino phenyl ring can be functionalized through directed C-H activation. This powerful strategy utilizes a directing group to selectively activate and functionalize a specific C-H bond on the aromatic ring. The amino group of the anilino substituent, or a derivative thereof, can act as a directing group. For instance, the 8-aminoquinoline (B160924) group has been effectively used as a bidentate directing group in palladium-catalyzed C-H functionalization reactions. nih.gov

These directed functionalizations allow for the introduction of various substituents, such as aryl, alkyl, and other functional groups, onto the anilino phenyl ring with high regioselectivity. nih.govnih.gov The specific position of functionalization is determined by the nature of the directing group and the reaction conditions. For example, palladium-catalyzed arylation of C(sp3)-H bonds has been achieved using a C5-iodinated 8-aminoquinoline auxiliary. nih.gov

Intramolecular Cyclization Reactions for Novel Heterocyclic Architectures

The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of complex heterocyclic systems through intramolecular cyclization reactions. These reactions can lead to the formation of fused, spiro, and bridged ring structures.

Intramolecular cyclization involving the amino group and the nitrile group, or derivatives thereof, can lead to the formation of fused azaheterocycles. For example, 5-aminopyrazoles, which share structural similarities with the aminobenzonitrile core, are known to undergo condensation with bielectrophilic reagents to form various pyrazoloazines. beilstein-journals.org The reactivity of the different nucleophilic sites within the molecule dictates the outcome of the cyclization. beilstein-journals.org

The Dieckmann condensation, an intramolecular Claisen condensation of diesters, is a classic example of forming cyclic β-keto esters, which are precursors to five- and six-membered rings. libretexts.org Similar strategies, involving the appropriate functionalization of the amino and anilino groups of this compound, could potentially be employed to construct fused heterocyclic systems.

Spiro and bridged ring systems are unique three-dimensional structures that can be accessed through specific intramolecular reactions. masterorganicchemistry.comyoutube.comyoutube.com Spiro compounds feature two rings connected by a single common atom, while bridged compounds have two non-adjacent bridgehead atoms. masterorganicchemistry.comyoutube.comwikipedia.org

The synthesis of spirocycles often involves the dialkylation of an activated carbon center. wikipedia.org While less common, intramolecular cyclizations leading to spiro or bridged structures from precursors like this compound would require specific and often multi-step synthetic sequences to pre-organize the molecule for the desired ring-forming event. Mercury(II)-mediated cyclizations have been shown to be effective in forming complex heterocyclic and carbocyclic structures, including those with regio- and stereoselective outcomes. beilstein-journals.org Such methods could potentially be adapted for the synthesis of novel spiro or bridged systems from appropriately derivatized this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 5-Amino-2-anilinobenzonitrile, both ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, the aromatic protons would exhibit distinct chemical shifts and coupling patterns based on their electronic environment and proximity to neighboring protons. The protons of the two different amino groups (the primary amine and the secondary amine of the anilino group) would also present characteristic signals, which could be confirmed by D₂O exchange experiments.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic CH | 7.0 - 8.0 | m | - |

| NH₂ | 5.0 - 6.0 | br s | - |

| NH | 8.0 - 9.0 | s | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C≡N | 115 - 125 |

| Aromatic C | 110 - 150 |

| C-NH₂ | 140 - 150 |

| C-NH | 140 - 150 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to the N-H stretching vibrations of the primary and secondary amines, typically in the range of 3300-3500 cm⁻¹. The C≡N stretching of the nitrile group would appear as a sharp band around 2210-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. For instance, in the related compound 2-amino-4-chlorobenzonitrile (B1265954), the nitrile (C≡N) stretching band is observed at 2211 cm⁻¹, and the N-H stretching bands appear at 3452 and 3363 cm⁻¹. analis.com.my

Raman spectroscopy would provide complementary information. The nitrile and aromatic ring vibrations are often strong and easily identifiable in Raman spectra. While specific Raman data for this compound is not available, studies on similar molecules like 5-amino-2-mercaptobenzimidazole (B160934) utilize Raman spectroscopy to identify the molecule's vibrational modes. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C≡N (Nitrile) | Stretch | 2210 - 2260 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and for gaining insight into its structure through analysis of its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would provide the elemental composition. The fragmentation pattern would likely involve the loss of small molecules or radicals, such as HCN from the nitrile group or cleavage of the C-N bond of the anilino group, providing clues to the molecular structure. The fragmentation of amino acids and related compounds often involves the loss of a carboxyl group, though this is not present in the target molecule. osti.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Property Assessment

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The UV-Vis absorption spectrum is determined by the promotion of electrons from the ground state to excited states.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the UV and possibly the visible region, arising from π→π* and n→π* electronic transitions within the aromatic rings and the non-bonding electrons of the nitrogen atoms. The presence of the amino and anilino groups, which are strong auxochromes, would likely cause a red-shift in the absorption maxima compared to unsubstituted benzonitrile (B105546). For example, the UV-Vis analysis of 2-amino-4-chlorobenzonitrile showed absorption peaks for π → π∗ and n → π∗ transitions. analis.com.my

Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and environment. Studies on related aminobenzonitriles have shown that intramolecular charge transfer (ICT) can lead to dual fluorescence. iupac.org The fluorescence of this compound could be influenced by such phenomena.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles.

This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino groups. Such detailed structural information is invaluable for understanding the solid-state properties of the compound. The crystal structure of 2-amino-4-chlorobenzonitrile, for example, was determined to be in the triclinic system with the space group Pī. analis.com.my This level of detail allows for a complete understanding of the molecule's solid-state conformation.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For molecules such as 5-amino-2-anilinobenzonitrile, these methods can predict geometry, electronic distribution, and other key molecular properties.

Density Functional Theory (DFT) and Ab Initio Approaches for Molecular Characterization

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational molecular characterization. DFT, particularly with hybrid functionals like B3LYP, is widely used to investigate the electronic properties of aromatic amines and nitriles due to its balance of computational cost and accuracy. researchgate.netnih.gov For instance, studies on similar aminobenzonitrile derivatives often employ the B3LYP functional combined with basis sets like 6-311++G(d,p) to optimize molecular geometry and calculate electronic properties. mdpi.com

Ab initio methods, while computationally more intensive, can offer higher accuracy for specific properties. These methods are valuable for benchmarking DFT results and for systems where electron correlation is particularly important. modgraph.co.uknih.gov For substituted diphenylamines, both DFT and ab initio calculations have been used to determine structural parameters and electronic features. researchgate.net

The electronic properties of interest for this compound would include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are crucial in understanding the molecule's reactivity, electronic transitions, and potential applications in materials science. For example, in analogous diphenylamine (B1679370) derivatives, the HOMO is typically localized on the electron-rich amino-phenyl moiety, while the LUMO may be distributed across the electron-withdrawing cyano-substituted ring.

Table 1: Representative Theoretical Methods and Basis Sets for Molecular Characterization

| Method | Functional/Level of Theory | Basis Set | Typical Applications |

| Density Functional Theory (DFT) | B3LYP | 6-311++G(d,p) | Geometry optimization, electronic structure, vibrational frequencies |

| Density Functional Theory (DFT) | M06-2X | Def2-SVP | Investigation of non-covalent interactions, reaction mechanisms |

| Ab Initio | Hartree-Fock (HF) | 3-21G | Initial geometry optimization, qualitative molecular orbital analysis |

| Ab Initio | MP2 | 6-311++G(d,p) | More accurate energy calculations, inclusion of electron correlation |

Conformational Analysis and Energetic Profiles

Computational studies on diphenylamine and its derivatives have shown that the molecule typically adopts a non-planar conformation in its ground state to minimize steric hindrance between the ortho-hydrogens of the phenyl rings. The energetic profile of rotation around the C-N-C bridge can be calculated to determine the rotational barriers. chemrxiv.org DFT calculations are a suitable method for mapping the potential energy surface as a function of the dihedral angle, revealing the most stable conformers and the energy barriers between them. researchgate.net

For biaryl systems, which share similarities with the diphenylamine core, DFT has been used to calculate torsional barriers. nih.gov These studies indicate that the height of the rotational barrier is influenced by the nature and position of substituents on the aromatic rings. In the case of this compound, the amino and cyano groups would be expected to influence the conformational preference and the rotational energy landscape.

Spectroscopic Property Prediction and Interpretative Modeling

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental bands to specific molecular motions or electronic transitions, leading to a more complete understanding of the molecule's structure and behavior.

Theoretical Simulations of IR and Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations are widely used to predict the vibrational frequencies and intensities of molecules. nih.govultraphysicalsciences.org By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies.

For aminobenzonitrile derivatives, theoretical IR and Raman spectra have been successfully simulated and compared with experimental data. ultraphysicalsciences.org The characteristic vibrational modes would include the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and various C-C and C-H vibrations of the aromatic rings. Computational simulations aid in the assignment of these complex spectral features. nih.govarxiv.org

Table 2: Predicted Vibrational Frequencies for a Hypothetical this compound (based on similar compounds)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| N-H Asymmetric Stretch | 3400 - 3500 | IR, Raman |

| N-H Symmetric Stretch | 3300 - 3400 | IR, Raman |

| C≡N Stretch | 2220 - 2260 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

Computational Prediction of UV-Vis Spectra and NMR Chemical Shifts

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comarxiv.org By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be determined. researchgate.net For molecules like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic system. The specific wavelengths of these transitions are influenced by the degree of conjugation between the two phenyl rings, which in turn depends on the dihedral angle. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Ab initio and DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate NMR chemical shifts (δ) and spin-spin coupling constants. modgraph.co.uknih.govrug.nl The calculated chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure and assign specific resonances. ipb.pt The chemical shifts in this compound would be sensitive to the electronic environment of each nucleus, which is influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

Mechanistic Studies of Chemical Reactions and Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing insights into the reaction kinetics and thermodynamics.

For aminodiphenylamine derivatives, mechanistic studies have been conducted on their oxidative polymerization. researchgate.net These studies use computational methods to investigate the coupling reactions between monomer units. researchgate.net For this compound, potential reactions for mechanistic investigation could include electrophilic aromatic substitution, oxidation of the amino group, or transformations involving the nitrile group.

DFT calculations can be used to model the reaction pathways, identify intermediates and transition states, and determine the most favorable reaction mechanism. For example, in the oxidation of diphenylamine, the formation of a diphenylamino radical is a key step, which can be studied computationally. researchgate.net Similarly, theoretical studies on the cyclization reactions of related heterocyclic compounds can provide insights into potential intramolecular transformations of this compound. nih.govnih.gov

Elucidation of Reaction Pathways and Transition States

A computational study on the reaction pathways and transition states of this compound would likely involve the use of quantum mechanical methods, such as Density Functional Theory (DFT). These calculations could map out the potential energy surface for various reactions involving this molecule, for instance, in its synthesis or subsequent transformations. By identifying the transition state structures, which represent the highest energy point along a reaction coordinate, researchers can gain insights into the mechanism of the reaction. The energy barriers calculated for these transition states are crucial for predicting reaction rates.

For a hypothetical reaction, the following data table could be generated from such a study:

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1 | Starting Material A + Reagent B | TS1 | Intermediate C | Value | Value |

| Step 2 | Intermediate C | TS2 | This compound | Value | Value |

Note: The values in this table are placeholders and would need to be determined through specific computational studies.

Analysis of Kinetic and Thermodynamic Selectivity

A representative data table for such an analysis might look like this:

| Product Isomer | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Selectivity |

| Isomer 1 (Kinetic) | Value | Value | Favored at lower temperatures and shorter reaction times |

| Isomer 2 (Thermodynamic) | Value | Value | Favored at higher temperatures and longer reaction times |

Note: The values in this table are hypothetical and would be the result of detailed computational modeling.

Molecular Modeling for Intermolecular Interactions

Studies of Non-Covalent Interactions in Supramolecular Assemblies

Molecular modeling can be employed to investigate how molecules of this compound interact with each other to form larger, ordered structures known as supramolecular assemblies. These interactions are governed by non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for predicting the crystal structure and solid-state properties of the compound.

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions.

A summary of potential non-covalent interactions could be presented as follows:

| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Amino group (donor) with Nitrile group (acceptor) | Value |

| π-π Stacking | Between the aniline (B41778) and benzonitrile (B105546) rings | Value |

| Van der Waals | General interactions between molecular surfaces | Value |

Note: These are potential interactions, and their actual strength would require specific computational analysis.

Structure-Reactivity Relationship (SAR) Exploration via Computational Docking

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding of a small molecule ligand to a protein target. For this compound, if it were being investigated as a potential drug candidate, docking studies would be performed to understand its interaction with a specific biological target.

These studies help in exploring the structure-activity relationship (SAR), which correlates the chemical structure of a molecule with its biological activity. By analyzing the docking pose and the interactions with the protein's active site, researchers can suggest modifications to the molecule's structure to improve its binding affinity and, consequently, its potential efficacy.

A typical output from a docking study would include:

| Parameter | Value |

| Binding Affinity (kcal/mol) | Value |

| Key Interacting Residues | Amino Acid 1, Amino Acid 2, ... |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, etc. |

Note: This data is hypothetical and would be generated from docking this compound into a specific protein target.

Applications in Advanced Materials Science and Chemical Technologies

Role as Precursors for Functional Organic Materials

The unique combination of nucleophilic amine sites and an electron-withdrawing nitrile group on a diarylamine backbone provides a versatile platform for synthesizing a range of functional organic materials. These functional groups are known to impart specific optical, electronic, and structural properties into larger molecules and polymers.

Synthesis of Advanced Dyes and Pigments with Tunable Optical Properties

Aromatic amines are foundational precursors in the synthesis of a vast array of synthetic dyes, particularly azo dyes. unb.canih.gov The process typically involves a two-step reaction: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species like a phenol (B47542) or another aniline (B41778) derivative. nih.govyoutube.com

The 5-amino-2-anilinobenzonitrile molecule contains a primary amino group that can be converted into a diazonium salt. This reactive intermediate can then undergo coupling reactions to form azo dyes. nih.gov The extended conjugation provided by the two aromatic rings and the influence of the amino and nitrile substituents on the electronic structure of the molecule would likely result in dyes with strong absorption in the visible spectrum. The specific shades—encompassing yellows, oranges, reds, and browns—could be tuned by carefully selecting the coupling partner. pbworks.com The amino group acts as an auxochrome, a group that modifies the ability of a chromophore to absorb light, while the nitrile group can also modulate the electronic properties and, consequently, the final color and stability of the dye.

| Functional Group | Role in Dye Synthesis | Potential Impact on Properties |

| Primary Amino (-NH₂) | Site for diazotization to form a reactive diazonium salt. nih.gov | Essential for forming the azo (-N=N-) linkage, the core of the chromophore. |

| Aniline Moiety | Part of the core aromatic structure (chromophore). | Contributes to the extended π-conjugated system, influencing color depth. |

| Nitrile (-C≡N) | Electron-withdrawing group. | Modulates the electronic transitions, potentially shifting color (bathochromic or hypsochromic shift) and improving lightfastness. researchgate.net |

Incorporation into Polymeric and Oligomeric Systems

Aromatic diamines are critical monomers for the synthesis of high-performance polymers known for their exceptional thermal stability and mechanical strength, such as aromatic polyamides (aramids) and polyimides. patsnap.comnih.govzeusinc.com These polymers are synthesized through polycondensation reactions.

With its two amine functionalities (one primary, one secondary), this compound can act as a diamine monomer. It can be reacted with diacid chlorides to form polyamides or with dianhydrides to produce polyimides. zeusinc.comvt.edu The rigid, aromatic structure of the monomer would contribute to a high glass transition temperature (Tg) and significant thermal stability in the resulting polymer. patsnap.comncl.res.in The introduction of such a meta-substituted, angular monomer could also disrupt chain packing, potentially improving the solubility and processability of these typically intractable polymers without sacrificing thermal performance. nih.govncl.res.in

| Polymer Type | Co-monomer Required | Resulting Linkage | Key Properties Conferred by this compound |

| Polyamide | Diacid Chloride (e.g., Isophthaloyl dichloride) | Amide (-CO-NH-) | Thermal stability, mechanical strength, modified solubility. nih.gov |

| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Imide | High thermal resistance, chemical inertness, improved processability. patsnap.comvt.edu |

Development of Liquid Crystalline and Optoelectronic Components

The development of liquid crystals and optoelectronic materials often relies on molecules that possess a rigid core structure combined with specific functional groups that influence molecular packing and electronic behavior. beilstein-journals.orgnih.gov The structure of this compound, with its linked aromatic rings, provides the necessary rigidity that is a prerequisite for the formation of liquid crystalline phases (mesophases). beilstein-journals.orgmdpi.com

The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups creates a molecular dipole, which is a key factor in governing the mesomorphic behavior and dielectric properties of liquid crystals. beilstein-journals.org This push-pull electronic structure is also a common feature in molecules designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs), as it can lead to desirable electronic and photophysical properties. researchgate.net While the molecule itself may not be liquid crystalline, it serves as an excellent scaffold or intermediate for the synthesis of more complex mesogens through the addition of flexible alkyl or alkoxy chains to the aromatic core. beilstein-journals.org

Engineering of Interfacial Properties and Self-Assembly

The ability to control the structure and functionality of surfaces at the molecular level is crucial for developing advanced sensors, electronics, and nanotechnologies. Molecules designed for this purpose typically have a specific "anchor" group that binds to a surface and a functional "terminal" group that dictates the surface properties.

Fabrication of Self-Assembled Monolayers (SAMs) on Metallic Surfaces

Self-assembled monolayers (SAMs) are ordered molecular films that spontaneously form on the surface of a substrate. nih.gov Amine groups are known to serve as effective anchors for forming SAMs on metallic surfaces such as gold (Au). nih.govacs.org The primary amino group of this compound can act as the binding site to a gold surface, allowing for the fabrication of a densely packed, uniform monolayer. nih.gov

The orientation of the molecules within the SAM would be influenced by intermolecular interactions, such as π-π stacking between the aromatic rings. acs.org The formation of such an amino-terminated aromatic SAM would modify the surface properties of the metal, altering its wettability, reactivity, and electronic characteristics. acs.orgacs.org These modified surfaces are fundamental building blocks for creating more complex surface architectures.

Design of Molecular Components for Nanophotonic Devices

Nanophotonic devices manipulate light at the nanoscale, requiring precise arrangements of optically active molecules. The functionalization of metallic surfaces with molecular monolayers is a key process in this field. ncl.res.in By combining the principles discussed above, molecules like this compound could be used to create surfaces with tailored optical responses.

A SAM formed from this molecule or its derivatives would present a surface with specific electronic properties derived from its conjugated π-system and polar functional groups. Such an ordered layer of molecules can strongly interact with light, a crucial factor for applications in on-chip spectroscopy or sensing. ncl.res.in The ability to form a stable, ordered monolayer of molecules with inherent optoelectronic properties makes it a candidate for designing components that bridge molecular electronics and photonics.

Applications in Catalysis and Ligand Design

The potential of a molecule like this compound in catalysis often stems from its structural features, which include amino and cyano groups that can coordinate to metal centers. However, a review of available scientific literature did not reveal specific studies on its development as a ligand for transition metal catalysis. General concepts suggest that aminonitrile compounds can act as chelating ligands. uobaghdad.edu.iq Transition metal complexes with amino acid-derived ligands are widely studied for their catalytic activities, but specific data for this compound is absent. google.comjocpr.comresearchgate.net

Similarly, in the realm of organocatalysis and biocatalysis, where amino compounds can play a significant role, there is a lack of specific research focusing on this compound. whiterose.ac.ukmdpi.comnih.gov The field of organocatalysis frequently employs primary and secondary amines, and aminonitriles have been investigated as organocatalysts. researchgate.netnih.gov Biocatalysis also utilizes enzymes that can act on amino and nitrile functionalities. researchgate.netnih.govmdpi.comresearchgate.net However, without dedicated studies, any discussion on the role of this compound would be speculative.

The exploration of its potential in photocatalytic systems also returned no specific findings. While amino-functionalized materials and various organic dyes are integral to many photocatalytic systems, research has not yet specifically highlighted this compound in this context. mdpi.com

Utility in Analytical Chemistry and Sensor Development

In analytical chemistry, fluorescent probes and chemical sensors are critical tools. The structural backbone of this compound contains a fluorophore (anilinobenzonitrile), suggesting a potential for fluorescence-based applications. The design of fluorescent probes often involves modifying molecules with specific recognition sites. nih.govrsc.orgthno.orgbiorxiv.orgmdpi.comrsc.org However, there are no published studies on the specific design of fluorescent probes or chemical sensors derived from this compound.

Regarding its applications in chromatographic separations, no literature was found that specifically discusses the use of this compound as a stationary phase, a mobile phase additive, or as a compound undergoing specific chromatographic analysis or separation of its isomers. sielc.comresearchgate.netnih.govnih.govupce.cznih.govmst.eduhelixchrom.comsielc.comresearchgate.net

Due to the absence of specific research data for this compound in the outlined areas, it is not possible to provide detailed research findings or construct data tables as requested. The scientific community has yet to publish detailed investigations into these specific applications for this particular compound.

Future Research Trajectories and Emerging Opportunities

Discovery of Novel Synthetic Strategies for Enhanced Efficiency

While established methods for the synthesis of aminobenzonitriles exist, future research will likely focus on the development of more efficient, sustainable, and scalable synthetic routes to 5-Amino-2-anilinobenzonitrile. Current approaches for producing related compounds like aminobenzonitriles can involve multi-step processes, including the cyanation of haloanilines, amination of halobenzonitriles, reduction of nitrobenzonitriles, and dehydration of aminobenzamides. For instance, the Sandmeyer reaction is a classic method for preparing aromatic nitriles from anilines via diazonium compounds wikipedia.org. However, these methods can sometimes suffer from drawbacks such as the use of toxic reagents, harsh reaction conditions, or the generation of significant waste.

Future synthetic strategies are anticipated to move towards greener and more atom-economical methodologies. This could involve the use of novel catalytic systems, such as transition metal catalysts, to facilitate direct C-H amination or cyanation of readily available precursors. The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, would also significantly enhance the efficiency and cost-effectiveness of producing this compound. Furthermore, exploring flow chemistry techniques could enable continuous production with improved control over reaction parameters and enhanced safety.

Design and Synthesis of Structurally Diverse Derivatives with Targeted Reactivity

The inherent reactivity of the amino and aniline (B41778) groups in this compound provides a versatile platform for the design and synthesis of a wide array of derivatives with tailored properties. The primary amino group can be readily functionalized through reactions such as acylation, alkylation, and diazotization, while the secondary aniline nitrogen and its associated phenyl ring offer further sites for modification.

Future research will likely focus on creating libraries of derivatives to explore structure-property relationships. For example, introducing electron-donating or electron-withdrawing groups onto the aniline phenyl ring could modulate the electronic properties of the entire molecule, influencing its potential applications in organic electronics. The synthesis of derivatives where the amino group is incorporated into heterocyclic systems, such as imidazoles or quinazolines, could lead to compounds with interesting photophysical or biological activities. The reactivity of related phenylenediamines, which can condense with aldehydes and ketones to form various useful products, provides a precedent for the diverse chemical transformations possible with this compound researchgate.net.

Table 1: Potential Derivative Classes of this compound and Their Research Focus

| Derivative Class | Potential Modification | Targeted Reactivity/Property |

| N-Acyl Derivatives | Acylation of the primary amino group | Altered solubility and electronic properties |

| N-Alkyl Derivatives | Alkylation of the primary amino group | Modified steric and electronic character |

| Heterocyclic Derivatives | Cyclization reactions involving the amino group | Novel photophysical and biological activities |

| Substituted Anilines | Functionalization of the aniline phenyl ring | Tunable electronic and optical properties |

| Metal Complexes | Coordination to metal centers via N-donors | Catalytic and materials applications |

Integration into Complex Supramolecular Systems and Nanoscale Architectures

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding (via the amino groups) and π-π stacking (via the aromatic rings), makes it an attractive building block for the construction of complex supramolecular assemblies and nanoscale architectures. The nitrile group can also engage in specific interactions, further directing the self-assembly process.

Future research is expected to explore the self-assembly of this compound and its derivatives into well-defined structures like nanofibers, vesicles, and organogels. These supramolecular materials could find applications in areas such as sensing, drug delivery, and organic electronics. For instance, the self-assembly of aniline oligomers has been shown to be influenced by molecular architecture, leading to highly ordered structures in thin films sigmaaldrich.com. Similarly, the precise recognition of benzonitrile (B105546) derivatives by supramolecular macrocycles highlights the potential for designing host-guest systems based on the this compound scaffold nih.gov. The integration of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also lead to materials with high porosity and tailored functionalities for applications in gas storage and catalysis.

Advanced Computational Design and Predictive Modeling for New Analogues

Computational chemistry and predictive modeling will play a pivotal role in accelerating the discovery and development of new analogues of this compound with desired properties. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of novel derivatives, providing insights into their reactivity and potential applications. For instance, computational studies on substituted anilines and benzonitriles can help in understanding how different functional groups affect their properties nih.govnih.gov.

Future research will likely leverage machine learning and artificial intelligence to screen virtual libraries of potential derivatives for specific properties, such as high charge carrier mobility for organic semiconductors or specific binding affinities for sensor applications. This in silico approach can significantly reduce the time and resources required for experimental synthesis and characterization by prioritizing the most promising candidates. Predictive modeling can also aid in the rational design of synthetic targets, ensuring that the synthesized molecules have a high probability of exhibiting the desired functionalities.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of this compound research lies at the intersection of organic chemistry and materials science. The unique combination of functional groups in this molecule makes it a promising candidate for the development of a wide range of functional materials. The aniline and amino moieties are known to impart electroactivity and redox properties, while the benzonitrile unit can contribute to thermal stability and specific electronic characteristics.

Interdisciplinary collaborations will be crucial for exploring the potential of this compound in applications such as:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The aniline component is a common feature in hole-transporting materials.

Sensors: The amino groups can act as binding sites for analytes, and changes in the photophysical properties of the molecule upon binding could be used for chemical sensing.

Polymers and Composites: As a monomer or cross-linking agent for the synthesis of high-performance polymers with enhanced thermal and mechanical properties. Lignin-based functional materials have been created with nitrogenous compounds, suggesting a pathway for creating novel composites mdpi.com.

The exploration of these interdisciplinary avenues will require a concerted effort from synthetic chemists, materials scientists, physicists, and engineers to fully realize the potential of this compound and its derivatives in next-generation technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.